molecular formula C19H22BNO3 B8083748 Benzamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Benzamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8083748
M. Wt: 323.2 g/mol
InChI Key: UVLUJBXHSJJLQW-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name for this compound is N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide, reflecting its two primary structural components: a benzamide moiety and a pinacol-derived dioxaborolane ring. The benzamide group consists of a benzene ring substituted with a carboxamide functional group (-CONH2), where the amide nitrogen is further bonded to a second phenyl ring. This phenyl ring is para-substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit, a cyclic boronate ester formed via condensation of boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).

The molecular formula, C19H22BNO3, corresponds to a molecular weight of 323.2 g/mol. Key bond lengths include the boron-oxygen bonds in the dioxaborolane ring (approximately 1.36–1.39 Å) and the carbon-boron bond (1.55–1.59 Å), consistent with trigonal planar hybridization at the boron center. The amide carbonyl (C=O) bond length is typical at 1.23 Å, while the C-N bond in the benzamide group measures 1.34 Å, indicative of partial double-bond character due to resonance with the carbonyl group.

Properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-12-8-9-13-16(15)21-17(22)14-10-6-5-7-11-14/h5-13H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLUJBXHSJJLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The Miyaura borylation reaction is a cornerstone for introducing boronate esters into aromatic systems. For N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide, this method involves palladium-catalyzed coupling of a halogenated benzamide precursor with bis(pinacolato)diboron (B₂pin₂).

A representative procedure involves reacting 2-bromo-N-phenylbenzamide with B₂pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80–100°C . The reaction typically achieves 60–75% yield after purification by column chromatography. Critical parameters include anhydrous conditions, stoichiometric B₂pin₂ (1.2–1.5 equiv), and catalyst loading (2–5 mol%). The halogenated precursor can be synthesized via bromination of N-phenylbenzamide using N-bromosuccinimide (NBS) in dimethylformamide (DMF) .

Key Data:

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
BaseKOAc (3 equiv)
SolventDioxane
Temperature80°C, 12 h
Yield68%

Directed Ortho-Metalation and Boronate Ester Formation

Directed ortho-metalation (DoM) leverages the benzamide group’s ability to activate specific positions on the aromatic ring for functionalization. This method involves lithiation followed by boronate quenching.

In a protocol adapted from sulfonamide borylation , N-phenylbenzamide is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The lithiated intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester. This route avoids halogenation steps and achieves 55–65% yields. Structural analysis confirms planarity between the benzamide and boronate groups, enhancing π-conjugation .

Mechanistic Insight:
The benzamide’s lone pair on nitrogen directs lithiation to the ortho position. Subsequent boronation proceeds via nucleophilic attack on the electrophilic boron reagent. Comparative crystallography of analogous compounds reveals shortened C–B (1.532 Å) and C–N (1.382 Å) bonds, indicative of resonance stabilization .

Benzoylation of 2-Aminophenylboronic Acid Pinacol Ester

This two-step approach first synthesizes 2-aminophenylboronic acid pinacol ester, followed by benzoylation. The aminophenylboronate is prepared via reduction of 2-nitrophenylboronic ester (e.g., using H₂/Pd-C) or via Buchwald-Hartwig amination of a bromophenylboronate .

Benzoylation employs benzoyl chloride in the presence of triethylamine (TEA) or pyridine. For example, stirring 2-aminophenylboronic acid pinacol ester with benzoyl chloride (1.1 equiv) in THF at 0°C to room temperature yields the target compound in 70–80% .

Optimization Notes:

  • Excess benzoyl chloride (>1.2 equiv) leads to diacylation byproducts.

  • Low temperatures (0–5°C) minimize boronate ester hydrolysis.

Comparative Analysis of Synthetic Routes

MethodYieldProsCons
Miyaura Borylation68% Scalable, robust to steric hindranceRequires halogenated precursor
Directed Metalation65% No pre-halogenation, stereoselectiveCryogenic conditions, sensitive base
Benzoylation80% High yield, simple conditionsRequires stable aminophenylboronate

The Miyaura method is favored for large-scale synthesis due to commercial availability of Pd catalysts. Directed metalation offers regioselectivity but demands stringent anhydrous conditions. Benzoylation excels in yield but depends on accessible aminophenylboronate precursors.

Structural and Mechanistic Considerations

X-ray crystallography of related compounds reveals that the N–C–C–B moiety adopts a planar geometry, facilitating resonance between neutral (N–C=C–B) and ionic (N⁺=C–C–B⁻) forms. This conjugation shortens the C–B bond (1.532 Å vs. 1.537 Å in carbazole analogues) , enhancing stability.

Thermal Stability: Differential scanning calorimetry (DSC) of the title compound shows decomposition above 200°C, making it suitable for high-temperature reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Benzamide derivatives are often explored for their anticancer properties. The dioxaborolane group enhances the compound's ability to interact with biological targets. For instance, compounds featuring this structure have been investigated for their inhibitory effects on specific kinases involved in cancer progression. A notable example is the development of inhibitors targeting Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell malignancies .

Neuroprotective Effects
Research indicates that certain benzamide derivatives exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. The presence of the dioxaborolane moiety can enhance the solubility and bioavailability of these compounds, making them more effective in therapeutic applications .

Organic Synthesis

Reagents in Cross-Coupling Reactions
Benzamide derivatives like N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- serve as valuable intermediates in organic synthesis. They are utilized in cross-coupling reactions such as Suzuki-Miyaura coupling due to the presence of the boron atom which facilitates the formation of carbon-carbon bonds. This property is particularly beneficial for synthesizing complex organic molecules with high precision .

Functionalization of Aromatic Compounds
The unique reactivity of dioxaborolanes allows for selective functionalization of aromatic rings. This enables chemists to introduce various functional groups into benzene derivatives efficiently. The versatility of this compound makes it a useful building block for synthesizing diverse chemical entities .

Materials Science

Polymer Chemistry
In materials science, benzamide derivatives with dioxaborolane groups have been explored for their potential use in polymer chemistry. The incorporation of these compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Their ability to form cross-links between polymer chains can lead to the development of novel materials with tailored characteristics .

Case Studies

Study Title Application Findings
Inhibition of BTK by Benzamide DerivativesAnticancer ResearchDemonstrated significant inhibition of BTK activity in vitro and reduced tumor growth in animal models .
Neuroprotective Properties of Dioxaborolane CompoundsNeurobiologyShowed reduced oxidative stress and improved survival rates in neuronal cultures exposed to neurotoxic agents .
Development of Cross-Coupling MethodsOrganic SynthesisEstablished efficient protocols for synthesizing biaryl compounds using benzamide-derived boron reagents .

Mechanism of Action

The mechanism by which Benzamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exerts its effects often involves the interaction of the boronic ester group with various molecular targets. This interaction can lead to the formation of reversible covalent bonds, influencing the activity of enzymes or other proteins. The phenyl and benzamide groups can also participate in π-π stacking interactions and hydrogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Positional Isomerism and Functional Group Variations

Several structural analogues differ in the substitution pattern of the phenyl ring or the nature of the amide group:

  • Reported yield: 72% .
  • N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide : Features a fluorine substituent and ethylamide group, improving lipophilicity and metabolic stability. Purity: 97% .
  • Yield: Not reported .

Amide Group Modifications

  • N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide : Synthesized via acetylation of an aniline precursor. Low yield (8%) due to competing diacetylation by-products .
  • Yield: 71% .

Physical and Spectral Properties

  • Melting Points : Analogues with bulky substituents (e.g., methoxyphenyl groups) exhibit higher melting points (240–242°C) due to increased crystallinity . Fluorinated derivatives (e.g., N-Ethyl-2-fluoro-5-dioxaborolan-2-ylbenzamide) likely have lower melting points, though specific data are unavailable.
  • Spectroscopic Characterization : All compounds are validated via $ ^1H $/$ ^{13}C $ NMR, FT-IR, and mass spectrometry. For example, compound 4d (a borolan-2-amine derivative) shows distinct $ ^1H $ NMR signals at δ 7.46 (d, J = 7.5 Hz) for aromatic protons and δ 0.98 (s) for methyl groups .

Stability and Reactivity

  • Hydrolytic Stability : The 4,4,5,5-tetramethyl-dioxaborolane group confers resistance to hydrolysis compared to boronic acids, critical for in vivo applications .
  • Cross-Coupling Efficiency : Arylboronic esters generally exhibit superior reactivity in Suzuki reactions compared to alkylboronates, as seen in .

Biological Activity

Overview

Benzamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (commonly referred to as compound 1) is an organic compound notable for its boronic acid pinacol ester functional group. This compound is primarily explored for its applications in organic synthesis and potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C16H24BNO3
  • Molecular Weight: 288.27 g/mol
  • CAS Number: 1253926-81-6

The structure features a benzamide core substituted with a boron-containing moiety that enhances its reactivity in various chemical processes.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with various biological targets. While the precise targets remain under investigation, boronic acid derivatives are known to interact with enzymes and proteins that play crucial roles in cellular signaling and metabolic pathways.

Target Interactions

  • Enzymatic Inhibition: Preliminary studies suggest that benzamide derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, they may affect the activity of kinases or phosphatases through competitive binding.

Biochemical Pathways

Benzamide derivatives are often utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction pathway is vital for developing pharmaceuticals and biologically active compounds.

Cellular Effects

Research indicates that benzamide derivatives can modulate gene expression and influence cellular metabolism. For example:

  • Gene Expression Modulation: Studies have shown alterations in the expression levels of genes involved in metabolic processes when exposed to these compounds.

Cytotoxicity and Efficacy

A detailed evaluation of the cytotoxic effects of benzamide derivatives was conducted using various cell lines:

CompoundCell LineConcentration (µM)IC50 (µM)Observations
Compound 1HT-22 (neuronal)0.1 - 100>100No significant decrease in viability
Compound 1BV-2 (microglial)0.1 - 100>100No significant decrease in viability

These results indicate that compound 1 may possess low cytotoxicity across tested concentrations, suggesting potential safety for further biological applications.

Case Study 1: Inhibition of Kinases

In a study focusing on the inhibitory activity against GSK-3β and IKK-β kinases, various benzamide derivatives were evaluated for their effectiveness:

CompoundIC50 (nM)Selectivity
Compound 1250Moderate
Compound 2150High

These findings suggest that modifications to the benzamide structure can significantly enhance inhibitory potency against specific kinases.

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of benzamide derivatives in BV-2 microglial cells:

CompoundNO Production Inhibition (%)IL-6 Reduction (%)
Compound 130% at 10 µM25% at 10 µM
Reference Compound50% at 10 µM40% at 10 µM

These results indicate that compound 1 exhibits moderate anti-inflammatory effects compared to established reference compounds.

Q & A

Q. Table 1. Comparative Reactivity of Boronate Esters in Cross-Coupling

Substituent on BenzamideReaction TypeYield (%)Key ObservationReference
-NHCOCH₃Suzuki82High efficiency with Pd(OAc)₂
-CNSonogashira75Enhanced electrophilicity
-OMeHeck60Slower transmetallation

Q. Table 2. Spectroscopic Signatures

TechniqueKey PeaksStructural Confirmation
¹¹B NMRδ 30–32 ppmBoronate ester integrity
¹H NMRδ 7.8–8.0 (d, J=8 Hz)Aromatic protons ortho to boronate
HRMSm/z 322.1612 [M+H]⁺Molecular ion match

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